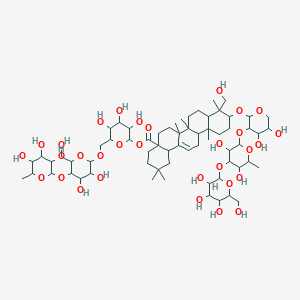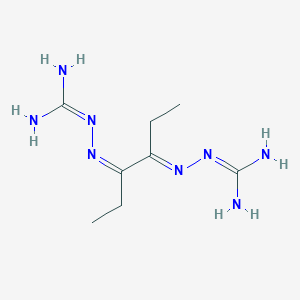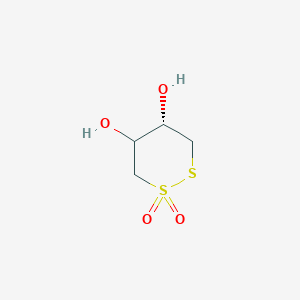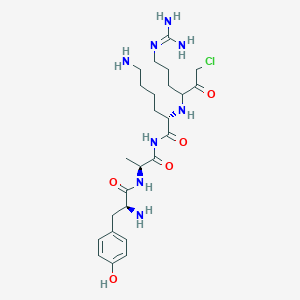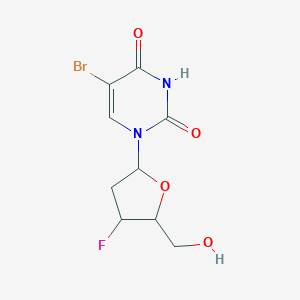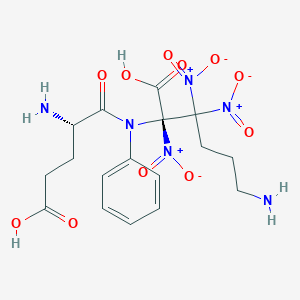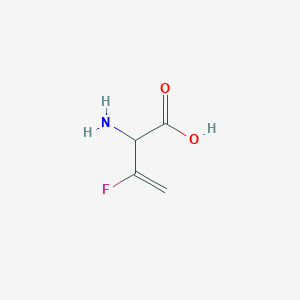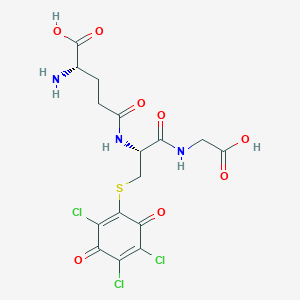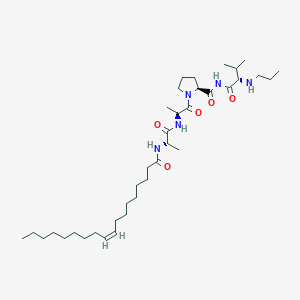
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide (OP3V) is a peptide that has gained attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that is designed to mimic the actions of natural peptides in the body. In
Aplicaciones Científicas De Investigación
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential treatment for chronic pain and inflammatory disorders. Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of Oleoylalanyl-alanyl-prolyl-N-propylvalinamide is not fully understood. However, it is believed to act on various receptors in the body, including the mu-opioid receptor and the cannabinoid receptor. Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been shown to activate these receptors, leading to the release of endogenous opioids and cannabinoids, which can produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Oleoylalanyl-alanyl-prolyl-N-propylvalinamide in lab experiments is that it is a synthetic compound, which allows for greater control over its properties and effects. Additionally, Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been shown to have low toxicity and few side effects, making it a relatively safe compound to use in lab experiments. However, one limitation of using Oleoylalanyl-alanyl-prolyl-N-propylvalinamide in lab experiments is that it can be difficult to synthesize and purify, which can make it a costly and time-consuming process.
Direcciones Futuras
There are many potential future directions for research on Oleoylalanyl-alanyl-prolyl-N-propylvalinamide. One area of interest is the development of more efficient and cost-effective synthesis methods for Oleoylalanyl-alanyl-prolyl-N-propylvalinamide. Additionally, further research is needed to fully understand the mechanism of action of Oleoylalanyl-alanyl-prolyl-N-propylvalinamide and its potential therapeutic applications in various fields of medicine. Finally, more research is needed to investigate the long-term effects of Oleoylalanyl-alanyl-prolyl-N-propylvalinamide use and its potential for drug interactions with other medications.
Métodos De Síntesis
The synthesis of Oleoylalanyl-alanyl-prolyl-N-propylvalinamide involves the use of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids onto a growing peptide chain. The final product is then cleaved from the resin and purified through various chromatography techniques. Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been synthesized in both solution and solid phases, with solid-phase synthesis being the more commonly used method.
Propiedades
Número CAS |
121258-39-7 |
|---|---|
Nombre del producto |
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide |
Fórmula molecular |
C37H67N5O5 |
Peso molecular |
662 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-3-methyl-2-(propylamino)butanoyl]-1-[(2S)-2-[[(2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C37H67N5O5/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-32(43)39-29(5)34(44)40-30(6)37(47)42-27-23-24-31(42)35(45)41-36(46)33(28(3)4)38-26-8-2/h15-16,28-31,33,38H,7-14,17-27H2,1-6H3,(H,39,43)(H,40,44)(H,41,45,46)/b16-15-/t29-,30-,31-,33-/m0/s1 |
Clave InChI |
IAQMBFBKDAKXNQ-DRAQGEPQSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](C(C)C)NCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(C(C)C)NCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(C(C)C)NCCC |
Sinónimos |
Ol-Ala-Ala-Pro-Val-NH-C3H7 oleoylalanyl-alanyl-prolyl-N-propylvalinamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



